2-(1-Amino-2-fluoroethyl)-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-fluoroethyl)-4-methoxyphenol is an organic compound that features a phenol group substituted with an amino-fluoroethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-fluoroethyl)-4-methoxyphenol typically involves the introduction of the amino-fluoroethyl group to a phenol derivative. One common method is the nucleophilic substitution reaction where a fluoroethylamine reacts with a methoxyphenol under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic attack on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalysts and optimized reaction conditions to enhance the efficiency of the synthesis. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-fluoroethyl)-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(1-Amino-2-fluoroethyl)-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-fluoroethyl)-4-methoxyphenol involves its interaction with various molecular targets. The amino-fluoroethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Amino-2-fluoroethyl)-4-chlorophenol
- 2-(1-Amino-2-fluoroethyl)-4-bromophenol
- 2-(1-Amino-2-fluoroethyl)-4-methylphenol
Uniqueness
2-(1-Amino-2-fluoroethyl)-4-methoxyphenol is unique due to the presence of both an amino-fluoroethyl group and a methoxy group on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12FNO2 |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-(1-amino-2-fluoroethyl)-4-methoxyphenol |
InChI |
InChI=1S/C9H12FNO2/c1-13-6-2-3-9(12)7(4-6)8(11)5-10/h2-4,8,12H,5,11H2,1H3 |
InChI Key |
GGIAPYCQPMRRGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(CF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.